N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. The presence of both benzothiadiazole and methoxyphenyl groups in its structure suggests potential biological activity and utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent.
Acylation Reaction: The benzothiadiazole core is then acylated with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzothiadiazole ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced benzothiadiazole derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzothiadiazole moiety could be involved in electron transfer processes, while the methoxyphenyl group might enhance binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-(4-hydroxyphenyl)acetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenyl)acetamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance solubility, modify electronic properties, and potentially improve binding interactions with biological targets.
Properties
Molecular Formula |
C15H13N3O2S |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H13N3O2S/c1-20-12-5-2-10(3-6-12)8-15(19)16-11-4-7-13-14(9-11)18-21-17-13/h2-7,9H,8H2,1H3,(H,16,19) |
InChI Key |
OALHOEQEOANFJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=NSN=C3C=C2 |
Origin of Product |
United States |
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